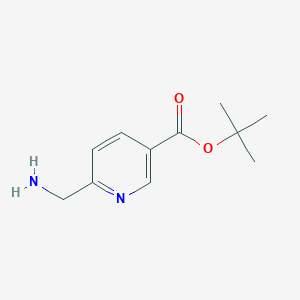

Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate

CAS No.: 1000535-97-6

Cat. No.: VC6161421

Molecular Formula: C11H16N2O2

Molecular Weight: 208.261

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000535-97-6 |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.261 |

| IUPAC Name | tert-butyl 6-(aminomethyl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8/h4-5,7H,6,12H2,1-3H3 |

| Standard InChI Key | WLXUGCBCUIFCFI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CN=C(C=C1)CN |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate belongs to the nicotinate family, featuring a pyridine core substituted with a tert-butoxycarbonyl group (Boc) at position 3 and an aminomethyl (-CH2NH2) group at position 6. The Boc group enhances steric bulk and protects the carboxylate during synthetic modifications, while the aminomethyl moiety provides a reactive site for further functionalization. The molecular formula is C11H16N2O2, with a molecular weight of 208.26 g/mol .

The compound’s InChI key (WLXUGCBCUIFCFI-UHFFFAOYSA-N) and SMILES string (CC(C)(C)OC(=O)C1=CN=C(C=C1)CN) confirm its stereoelectronic configuration. X-ray crystallography of analogous structures reveals a planar pyridine ring with substituents adopting equatorial orientations to minimize steric strain .

Physicochemical Properties

-

Solubility: Limited solubility in polar solvents (e.g., water) due to the hydrophobic tert-butyl group; soluble in dichloromethane, dimethylformamide, and tetrahydrofuran.

-

Physical Form: Typically obtained as an oil or low-melting solid .

-

Stability: Stable under inert conditions but prone to hydrolysis in acidic or basic environments, releasing nicotinic acid derivatives .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 6-(aminomethyl)pyridine-3-carboxylate involves multi-step protocols:

Step 1: Esterification of Nicotinic Acid

Nicotinic acid reacts with tert-butanol under acid catalysis (e.g., H2SO4) to form tert-butyl nicotinate. This step achieves yields >80% under reflux conditions.

Step 2: Aminomethylation

The 6-position of the pyridine ring is functionalized via nucleophilic substitution or reductive amination. For example, treatment with formaldehyde and ammonium chloride in methanol introduces the aminomethyl group, followed by Boc protection to stabilize the amine .

Optimization Insights

-

Temperature: Reactions typically proceed at 40–60°C to balance kinetics and side-product formation .

-

Catalysts: Palladium complexes (e.g., Pd G3 with dcpf ligands) enhance coupling efficiency in directed C–H activation routes .

Key Reactions

-

Hydrolysis: The tert-butyl ester hydrolyzes to nicotinic acid under acidic conditions (HCl, 60°C), enabling carboxylate intermediate generation.

-

Amide Formation: The aminomethyl group reacts with acyl chlorides or anhydrides to form secondary amides, useful in peptide mimetics .

-

Metal Coordination: The pyridine nitrogen and amine group chelate transition metals (e.g., Zn²⁺), facilitating catalytic applications .

Applications in Organic and Medicinal Chemistry

Catalytic Directing Groups

Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate acts as a directing group (DG) in transition-metal-catalyzed reactions. For instance, Zn(OAc)2-catalyzed alcoholysis of DG-activated amides proceeds at 40–60°C in tert-butyl acetate, enabling chemoselective esterification (Table 1) .

Table 1: Zn-Catalyzed Alcoholysis Efficiency

| Substrate | Catalyst | Temp (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| Benzamide | Zn(OAc)2 | 40 | 100 | 87 |

| Acetamide | ZnBr2 | 75 | 74 | 23 |

Conditions: 10 mol% catalyst, 24 h reaction time .

Recent Research Advancements

Biomimetic Catalysis

A 2025 study demonstrated that the C3-ester group in tert-butyl 6-(aminomethyl)pyridine-3-carboxylate stabilizes trans-conformers, enhancing Zn²⁺ chelation and nucleophile activation in alcoholysis reactions. This mechanism mimics enzymatic catalysis, achieving turnover numbers (TON) >100 .

Peptide Functionalization

The DG strategy enabled chemoselective transamidation of peptide-bound amides, preserving stereochemistry in >90% of cases. This method bypasses traditional coupling agents, reducing waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume